molecular formula C8H11BrN2O2S B12068930 N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide

N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide

Cat. No.: B12068930
M. Wt: 279.16 g/mol
InChI Key: ZFEMTNHRWUMHNX-UHFFFAOYSA-N
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Description

N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide is an organic compound that features a brominated aromatic amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-amino-5-bromobenzonitrile with N-methylmethanesulfonamide in the presence of a suitable base. The reaction is carried out in a solvent such as toluene or n-hexane, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to these targets, which can include enzymes and receptors. The exact pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromo-N-methoxy-N-methylbenzamide
  • 2-amino-5-bromopyridine

Uniqueness

N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its brominated aromatic structure allows for versatile modifications and applications .

Properties

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.16 g/mol

IUPAC Name

N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H11BrN2O2S/c1-11(14(2,12)13)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3

InChI Key

ZFEMTNHRWUMHNX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC(=C1)Br)N)S(=O)(=O)C

Origin of Product

United States

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